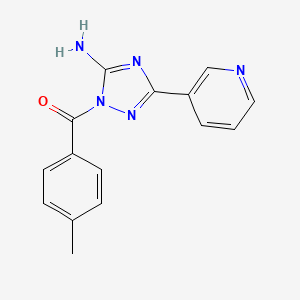![molecular formula C27H29IN2 B10771661 (2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[125I]L703,606 is a radioiodinated compound that acts as a potent and selective antagonist to the human neurokinin 1 receptor. This compound is primarily used in scientific research to study the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress response, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [125I]L703,606 involves the radioiodination of the precursor compound L703,606. The process typically includes the following steps:
Radioiodination: The precursor compound L703,606 is reacted with a radioiodine isotope, such as iodine-125, in the presence of an oxidizing agent like chloramine-T or iodogen. The reaction is carried out in an aqueous solution at room temperature.
Purification: The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the desired radioiodinated product, [125I]L703,606.
Industrial Production Methods
Industrial production of [125I]L703,606 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound L703,606 are synthesized and stored.
Radioiodination: The bulk precursor is then subjected to radioiodination using iodine-125 in a controlled environment to ensure safety and precision.
Purification and Quality Control: The product is purified using HPLC and subjected to rigorous quality control measures to ensure the purity and specific activity of the radioiodinated compound.
Analyse Des Réactions Chimiques
Types of Reactions
[125I]L703,606 primarily undergoes substitution reactions during its synthesis. The radioiodination process involves the substitution of a hydrogen atom in the precursor compound with the iodine-125 isotope.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen
Solvents: Aqueous solutions, typically phosphate-buffered saline (PBS)
Conditions: Room temperature, neutral pH
Major Products Formed
The major product formed from the radioiodination reaction is [125I]L703,606. The reaction is highly specific, and the primary product is the radioiodinated compound with minimal side products.
Applications De Recherche Scientifique
[125I]L703,606 has several scientific research applications, including:
Neurokinin 1 Receptor Studies: It is used to study the binding and activity of the neurokinin 1 receptor, which plays a role in pain perception, stress response, and inflammation.
Radioligand Binding Assays: The compound is used in radioligand binding assays to quantify the density and distribution of neurokinin 1 receptors in various tissues.
Pharmacological Research: It helps in the development of new drugs targeting the neurokinin 1 receptor by providing insights into receptor-ligand interactions.
Medical Imaging: [125I]L703,606 can be used in medical imaging techniques, such as positron emission tomography (PET), to visualize neurokinin 1 receptor distribution in vivo.
Mécanisme D'action
[125I]L703,606 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the binding of its natural ligand, substance P. This antagonistic action inhibits the downstream signaling pathways activated by substance P, leading to a reduction in pain perception, stress response, and inflammation . The molecular targets involved include the neurokinin 1 receptor and associated G-protein coupled receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L703,606: The non-radioiodinated precursor of [125I]L703,606, which also acts as a neurokinin 1 receptor antagonist.
Aprepitant: Another neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Uniqueness
[125I]L703,606 is unique due to its radioiodinated nature, which allows it to be used in radioligand binding assays and medical imaging. This property distinguishes it from other neurokinin 1 receptor antagonists that do not possess radioiodine labeling.
Propriétés
Formule moléculaire |
C27H29IN2 |
|---|---|
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
(2R,3R)-2-benzhydryl-N-[(2-(125I)iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1/i28-2 |
Clé InChI |
WSLTYZVXORBNLB-BRXFWFLGSA-N |
SMILES isomérique |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5[125I] |
SMILES canonique |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)

![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)

![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)